molecular formula C21H25N3 B14219893 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole CAS No. 827326-44-3

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole

Cat. No.: B14219893
CAS No.: 827326-44-3
M. Wt: 319.4 g/mol
InChI Key: WPTJQRPJBCUVFJ-UHFFFAOYSA-N
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Description

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a complex organic compound that features both an indole and a piperazine moiety. Indole derivatives are known for their significant biological activities, while piperazine derivatives are widely used in pharmaceuticals due to their diverse therapeutic properties .

Properties

CAS No.

827326-44-3

Molecular Formula

C21H25N3

Molecular Weight

319.4 g/mol

IUPAC Name

3-[[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl]-1H-indole

InChI

InChI=1S/C21H25N3/c1-16-6-5-9-21(17(16)2)24-12-10-23(11-13-24)15-18-14-22-20-8-4-3-7-19(18)20/h3-9,14,22H,10-13,15H2,1-2H3

InChI Key

WPTJQRPJBCUVFJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=CC=C1)N2CCN(CC2)CC3=CNC4=CC=CC=C43)C

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines .

Scientific Research Applications

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The piperazine moiety enhances its pharmacokinetic properties, making it a valuable compound for drug development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole lies in its dual functionality, combining the biological activity of indole derivatives with the pharmacokinetic advantages of piperazine derivatives. This makes it a promising candidate for various scientific and medical applications .

Biological Activity

3-{[4-(2,3-dimethylphenyl)piperazin-1-yl]methyl}-1H-indole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological profile, including mechanisms of action, therapeutic implications, and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical structure:

  • Molecular Formula : C21H25N3
  • Molecular Weight : 333.45 g/mol
  • CAS Number : 3575353

This compound features a piperazine ring attached to an indole moiety, which is known for its diverse biological properties.

Research indicates that compounds with similar structures often interact with various neurotransmitter systems, particularly serotonin and dopamine receptors. The piperazine moiety is known to enhance binding affinity to these receptors, which may explain the biological activity observed in related compounds.

Key Mechanisms Identified:

  • Serotonin Receptor Modulation : Compounds similar to this compound have shown activity at serotonin receptors, particularly 5-HT6 and 5-HT2A receptors, which are implicated in mood regulation and cognitive functions .
  • Dopamine Receptor Interaction : The piperazine structure may also facilitate interaction with dopamine receptors, potentially influencing psychotropic effects .

1. Antidepressant Effects

Studies have suggested that derivatives of indole compounds exhibit antidepressant-like effects in animal models. The modulation of serotonin pathways is a primary mechanism through which these effects are mediated.

2. Anti-inflammatory Properties

Research into similar compounds has highlighted anti-inflammatory properties. For instance, derivatives of piperazine have been shown to inhibit pro-inflammatory cytokines and reduce inflammation in various models .

3. Anticancer Activity

Preliminary studies indicate that indole derivatives can exhibit cytotoxic effects against cancer cell lines. The mechanism often involves apoptosis induction and cell cycle arrest .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntidepressantModulation of serotonin pathways
Anti-inflammatoryInhibition of cytokine production
AnticancerInduction of apoptosis in cancer cell lines

Case Study: Antidepressant Activity

A study conducted on similar piperazine derivatives demonstrated significant antidepressant effects in the forced swim test model. The results indicated a marked decrease in immobility time, suggesting enhanced mood and reduced depressive behavior .

Case Study: Anti-inflammatory Effects

In vitro studies showed that compounds structurally related to this compound significantly reduced the levels of TNF-alpha and IL-6 in activated macrophages, indicating potential therapeutic applications in inflammatory diseases .

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